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Introduction
FW 34-569 is a synthetic analogue of Met-enkephalin, an endogenous opioid peptide.

Identified by the chemical name (MeTyr¹, D-Ala², MePhe⁴, Met(O)ol⁵) enkephalin and assigned

the CAS number 70021-31-7, this compound represents a significant modification of the native

peptide structure. The key alterations—N-methylation of the N-terminal tyrosine, substitution of

glycine at position 2 with D-alanine, N-methylation of phenylalanine at position 4, and oxidation

and reduction of the C-terminal methionine to methioninol sulfoxide—were designed to

enhance its stability and modify its pharmacological profile. Early research focused on

characterizing its resistance to enzymatic degradation and its opioid-like behavioral effects,

positioning it as a tool for probing the opioid system. This document provides a comprehensive

overview of the foundational research and discovery of FW 34-569.

Synthesis of FW 34-569
While a specific, detailed synthesis protocol for FW 34-569 is not readily available in the public

domain, its structure as a modified peptide suggests its synthesis would follow established

solid-phase peptide synthesis (SPPS) methodologies. The synthesis of N-methylated

enkephalin analogues presents unique challenges, particularly in the coupling of N-methylated

amino acids.
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Experimental Protocol: Generalized Solid-Phase
Synthesis
This protocol describes a representative method for the synthesis of N-methylated opioid

peptides, which would be adapted for FW 34-569.

Materials:

Fmoc-protected amino acids (including Fmoc-N-Me-Tyr(tBu)-OH, Fmoc-D-Ala-OH, Fmoc-

Gly-OH, Fmoc-N-Me-Phe-OH)

Rink Amide resin

Coupling reagents (e.g., HBTU, HATU)

Base (e.g., DIPEA)

Deprotection reagent (e.g., 20% piperidine in DMF)

Cleavage cocktail (e.g., TFA/TIS/H₂O)

Solvents (DMF, DCM)

Oxidizing agent (e.g., H₂O₂)

Reducing agent (e.g., Sodium borohydride)

Procedure:

Resin Swelling: The Rink Amide resin is swelled in DMF.

Fmoc Deprotection: The Fmoc protecting group is removed from the resin using 20%

piperidine in DMF.

Amino Acid Coupling: The first amino acid (Fmoc-Met-OH) is activated with a coupling

reagent and a base and coupled to the resin.
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Capping: Any unreacted amino groups on the resin are capped to prevent the formation of

deletion sequences.

Iterative Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the

sequence (Fmoc-N-Me-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-N-Me-Tyr(tBu)-OH).

The coupling of N-methylated amino acids may require double coupling or the use of

stronger coupling reagents.

Modification of Methionine: The resin-bound peptide is treated with an oxidizing agent to

form the methioninol sulfoxide. This is followed by reduction to methioninol.

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting

groups are removed using a cleavage cocktail.

Purification: The crude peptide is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: The final product is characterized by mass spectrometry and NMR to

confirm its identity and purity.

Below is a conceptual workflow for the solid-phase synthesis of FW 34-569.
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Solid-Phase Peptide Synthesis Workflow
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A conceptual workflow for the solid-phase synthesis of FW 34-569.
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Pharmacological Studies
Resistance to Peptidase Degradation
A key feature of FW 34-569 is its enhanced stability against enzymatic degradation compared

to native enkephalins.

Experimental Protocol: In Vitro Peptidase Degradation Assay

Materials:

FW 34-569 and other enkephalin analogues

Mouse brain homogenate

Rat striatal membranes

Puromycin

Incubation buffer (e.g., Tris-HCl)

HPLC system for analysis

Procedure:

Preparation of Enzyme Source: Mouse brain is homogenized in buffer. Rat striatal

membranes are prepared by differential centrifugation.

Incubation: The enkephalin analogues are incubated with the mouse brain homogenate or

rat striatal membranes at 37°C. For experiments with striatal membranes, puromycin is

included to inhibit aminopeptidases.

Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 30, 60, 120

minutes, and 24 hours).

Reaction Quenching: The enzymatic reaction in the aliquots is stopped, typically by adding

acid or by heat inactivation.
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Analysis: The amount of intact peptide remaining at each time point is quantified by HPLC.

The degradation products can also be identified and quantified.

Data Analysis: The half-life of each peptide is calculated.

Quantitative Data:

Compound Enzyme Source Incubation Time % Degraded

Met-enkephalin Mouse brain extract 5 min 100%

(D-Ala²)-Met-

enkephalinamide
Mouse brain extract 2.5 hr 50%

FK 33-824 Mouse brain extract 5 hr 50%

FW 34-569 Mouse brain extract 24 hr 0%[1]

Met-enkephalin
Rat striatal

membranes
- Rapidly inactivated[1]

FK 33-824
Rat striatal

membranes
- Not split[1]

Opioid-like Activity
FW 34-569 has been evaluated for its opioid-like effects, including its reinforcing and

discriminative stimulus properties.

Experimental Protocol: Discriminative Stimulus Properties in Rhesus Monkeys

Objective: To determine if the subjective effects of FW 34-569 are similar to those of morphine-

like opioids.

Apparatus: An operant conditioning chamber with two levers.

Procedure:

Training Phase: Rhesus monkeys are trained to discriminate between intramuscular

injections of a standard opioid (e.g., morphine) and saline. Responses on one lever are
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reinforced with food following a drug injection, while responses on the other lever are

reinforced after a saline injection.

Testing Phase: Once the monkeys have learned the discrimination, test sessions are

conducted with various doses of FW 34-569. The percentage of responses on the drug-

appropriate lever is measured.

Generalization: If the monkeys predominantly respond on the drug-appropriate lever after

administration of FW 34-569, it is said that the discriminative stimulus effects of FW 34-569
generalize to those of the training drug.

Summary of Findings:

The discriminative stimulus effects of FW 34-569 were found to be shared with morphine,

codeine, and etorphine in rhesus monkeys.

FW 34-569 exhibited a slower onset of its discriminative effect compared to morphine or

codeine.

The reinforcing effects of FW 34-569, as measured by intravenous self-administration, were

lower than those of morphine or codeine, which may be attributable to its slower onset of

action.

Signaling Pathway
FW 34-569, as an enkephalin analogue, is presumed to exert its effects primarily through the µ-

opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of an agonist like

FW 34-569 to the MOR initiates a cascade of intracellular events.

Key Signaling Events:

G-Protein Activation: Agonist binding induces a conformational change in the MOR, leading

to the activation of associated inhibitory G-proteins (Gi/o). The G-protein dissociates into its

Gαi/o and Gβγ subunits.

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase,

resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).
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Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the

activity of ion channels. It typically promotes the opening of G-protein-coupled inwardly

rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal

excitability. It also inhibits N-type voltage-gated calcium channels, which reduces

neurotransmitter release.

Receptor Desensitization and Internalization: Prolonged agonist exposure leads to the

phosphorylation of the MOR by G-protein-coupled receptor kinases (GRKs). This

phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from the

G-protein (desensitization) and targets it for internalization via clathrin-coated pits.

The following diagram illustrates the proposed signaling pathway for µ-opioid receptor agonists

like FW 34-569.
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Proposed signaling pathway for µ-opioid receptor agonists.
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Conclusion
The early research on FW 34-569 established it as a highly stable enkephalin analogue with

opioid-like activity mediated through the µ-opioid receptor. Its resistance to enzymatic

degradation made it a valuable tool for studying the pharmacology of the opioid system without

the confounding factor of rapid metabolism that affects native enkephalins. While its slower

onset of action may limit its reinforcing properties, its shared discriminative stimulus effects with

classical opioids confirm its interaction with the same receptor systems. The presumed

signaling pathway, involving the inhibition of adenylyl cyclase and modulation of ion channels,

is characteristic of µ-opioid receptor agonists. Further research would be necessary to fully

elucidate the specific nuances of its interaction with the receptor and the downstream signaling

cascades it activates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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